6-Amino-5-hydroxynicotinic acid
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Overview
Description
6-Amino-5-hydroxynicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acid derivatives. It is known for its role as a potent inhibitor of the enzyme nicotinamide adenine dinucleotide synthase, which is involved in the biosynthesis of nicotinamide adenine dinucleotide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxynicotinic acid can be achieved through various methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with carboxylic acids using non-hazardous coupling reagents such as 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate. This method is efficient and versatile, allowing for the precipitation of pure products within 5 to 10 minutes under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Amino-5-hydroxynicotinic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as an inhibitor of nicotinamide adenine dinucleotide synthase, making it valuable in studies related to cellular metabolism and energy production.
Medicine: Its role as an enzyme inhibitor makes it a potential candidate for drug development, particularly in targeting diseases related to nicotinamide adenine dinucleotide metabolism.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-5-hydroxynicotinic acid involves its inhibition of nicotinamide adenine dinucleotide synthase. By inhibiting this enzyme, the compound disrupts the biosynthesis of nicotinamide adenine dinucleotide, a crucial coenzyme in cellular metabolism. This inhibition affects various molecular targets and pathways involved in energy production and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid:
6-Aminonicotinic acid: Similar in structure but lacks the hydroxyl group at the 5-position.
5-Hydroxynicotinic acid: Similar in structure but lacks the amino group at the 6-position.
Uniqueness
6-Amino-5-hydroxynicotinic acid is unique due to its dual functional groups (amino and hydroxyl) on the nicotinic acid ring. This structural feature enhances its ability to interact with various enzymes and receptors, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-amino-5-hydroxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRUQBOWLPRJGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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